Non-Peptidic Oral Bioavailability: A Key Differentiator from Early Peptidomimetics
CGS 27023A is a non-peptidic MMP inhibitor, which confers oral bioavailability, in stark contrast to the first-generation, peptidomimetic inhibitor Batimastat (BB-94), which requires parenteral administration. Preclinical studies in fasted rats demonstrate an oral bioavailability of 44% for CGS 27023A [1]. Batimastat's lack of oral activity is a well-established class distinction, limiting its utility in chronic in vivo models [2].
| Evidence Dimension | Oral Bioavailability in Rats |
|---|---|
| Target Compound Data | 44% bioavailability in fasted rats after a single oral dose |
| Comparator Or Baseline | Batimastat: Not orally bioavailable |
| Quantified Difference | CGS 27023A is orally active; Batimastat is not. |
| Conditions | Fasted rats, single oral dose |
Why This Matters
This directly impacts study design feasibility, enabling chronic oral dosing in animal models of arthritis and cancer without the need for continuous infusion or frequent injections required for parenteral agents like Batimastat.
- [1] Eskens FALM, et al. Effect of Food on the Pharmacokinetics of Oral MMI270B (CGS 27023A), a Novel Matrix Metalloproteinase Inhibitor. Clin Cancer Res. 2000;6(2):431-437. View Source
- [2] Ile K. Marimastat. In: xPharm: The Comprehensive Pharmacology Reference. 2007. View Source
